molecular formula C17H18N2O B3849619 N'-(1-benzylpropylidene)benzohydrazide

N'-(1-benzylpropylidene)benzohydrazide

Cat. No.: B3849619
M. Wt: 266.34 g/mol
InChI Key: IRFHQIAOQWJCFD-FBMGVBCBSA-N
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Description

N'-(1-Benzylpropylidene)benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone conjugated with a 1-benzylpropylidene substituent. Hydrazones, in general, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . These analogs are synthesized via condensation reactions between benzohydrazides and substituted aldehydes, often optimized for enhanced bioactivity .

Properties

IUPAC Name

N-[(E)-1-phenylbutan-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-16(13-14-9-5-3-6-10-14)18-19-17(20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFHQIAOQWJCFD-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=CC=C1)/CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anticancer Activity

Benzohydrazide derivatives bearing benzimidazole or substituted benzylidene moieties exhibit potent antiproliferative effects. Key examples include:

  • Compound 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide): Demonstrated an IC50 of 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC50: 0.045–0.052 µM) .
  • Compound 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide): Similar potency (IC50: 0.0316 µM), highlighting the role of electron-withdrawing groups (e.g., -NO2) in enhancing cytotoxicity .
  • Compound 6 (oxo-benzimidazole derivative): Exhibited IC50 values of 11.2–12.19 µM against prostate cancer (PC-3 and LNCaP cell lines), suggesting moderate activity compared to 5a/5b .

Structural Insight : The presence of a benzimidazole ring and halogen/nitro substituents on the benzylidene group correlates with enhanced anticancer activity, likely due to improved target binding or cellular uptake .

Antimicrobial and Antibiofilm Activity

  • 3,4-Dimethoxybenzohydrazide Derivatives : Designed as antimicrobial agents, these compounds showed efficacy against resistant bacterial strains. In vitro assays revealed biofilm inhibition in E. coli with selectivity indices (SI) exceeding 200 , surpassing ciprofloxacin and ampicillin .

Key Trend : Methoxy (-OMe) and aryl substituents improve membrane penetration and target binding, while maintaining low mammalian toxicity .

Enzyme Inhibition

  • Thymidine Phosphorylase Inhibitors : Hydrazone-clubbed 1,3,4-oxadiazole derivatives (e.g., Compound 78 ) exhibited 30-fold higher inhibition than the standard drug 7-deazaxanthin, attributed to the 4-hydroxy-3,5-dimethoxybenzylidene group .
  • Cholinesterase Inhibitors : Acylhydrazones with 3-methoxybenzylidene substituents (e.g., Compound 9i ) showed selective BuChE inhibition (IC50: 9.6 µM ), emphasizing the impact of substituent position on activity .

Physicochemical and Structural Analysis

Substituent Effects

  • Electron-Withdrawing Groups (e.g., -NO2, -Cl): Enhance cytotoxicity and enzyme inhibition by increasing electrophilicity and target affinity .
  • Electron-Donating Groups (e.g., -OMe, -OH): Improve solubility and antimicrobial activity but may reduce metabolic stability .

Molecular Docking and Computational Studies

  • N'-(4-(Dimethylaminobenzylidene)Benzohydrazide: Theoretical studies (PM3 method) revealed a lower energy gap (ΔE = 4.82 eV) and higher dipole moment (μ = 6.12 Debye), correlating with superior antibacterial activity compared to non-methylated analogs .
  • Mycobacterium tuberculosis InhA Protein Binding: Benzimidazole-linked benzohydrazides showed strong binding to enoyl-acyl carrier reductase, a key enzyme in bacterial fatty acid biosynthesis .

Data Tables

Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives

Compound Substituents Cell Line IC50 (µM) Reference
5a 2,4-Dichlorobenzylidene, benzimidazole Lung adenocarcinoma 0.0316
5b 4-Nitrobenzylidene, benzimidazole Lung adenocarcinoma 0.0316
Cisplatin Lung adenocarcinoma 0.045–0.052
6 Oxo-benzimidazole Prostate (PC-3) 12.19

Table 2: Antimicrobial and Enzyme Inhibitory Profiles

Compound Activity Key Parameter Value Reference
3,4-Dimethoxy Derivatives E. coli biofilm inhibition Selectivity Index (SI) >200
Compound 78 Thymidine phosphorylase Inhibition (vs. standard) 30x
9i BuChE inhibition IC50 9.6 µM

Q & A

Q. Advanced Research Focus

  • MTT Assay : Test compounds against human adenocarcinoma (A549) or ovarian cancer (OVCAR) cell lines. Use DMEM media with 10% FBS and measure viability after 48–72 hours .
  • Hydrolysis Controls : Include stability tests (e.g., in PBS) to distinguish intrinsic cytotoxicity from hydrolysis byproducts .
  • Selectivity : Compare IC₅₀ values with normal cell lines (e.g., HEK293) to assess therapeutic index .

How do substituents on the benzohydrazide scaffold influence biological activity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (NO₂, Cl) : Enhance cytotoxicity by increasing electrophilicity and target binding .
  • Electron-Donating Groups (OH, OMe) : Improve solubility but may reduce potency. For example, phenolic-OH derivatives show moderate activity (IC₅₀ ~25 μM) .
  • Hybrid Pharmacophores : Quinoline-hydrazone hybrids (e.g., compound 3d) exhibit dual mechanisms, such as topoisomerase inhibition and apoptosis induction .

What computational tools can predict the binding modes of benzohydrazide derivatives?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock, Schrödinger) : Model interactions with targets like tyrosinase or acetylcholinesterase. Prioritize compounds with negative binding free energies (ΔG < –8 kcal/mol) .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

How can crystallographic data resolve ambiguities in hydrazone geometry?

Q. Advanced Research Focus

  • SHELX Refinement : Use SHELXL for high-resolution structure determination. Key parameters include R-factor (<5%) and hydrogen-bonding networks .
  • Twinning Analysis : Apply SHELXD to handle twinned crystals common in hydrazone derivatives .
    Example: The E-configuration of N'-(2-methoxybenzylidene)benzohydrazide was confirmed via X-ray diffraction .

What strategies mitigate contradictory cytotoxicity results across studies?

Q. Advanced Research Focus

  • Hydrolysis Stability : Pre-screen compounds in PBS (pH 7.4) for 24 hours to identify labile derivatives .
  • Dose-Response Curves : Use 8–10 concentration points to minimize variability in IC₅₀ calculations .
  • Batch Consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) .

How do solvent systems impact the reaction kinetics of benzohydrazide synthesis?

Q. Basic Research Focus

  • PEG 400 : Enhances reaction rates via hydrogen-bonding interactions. Yields remain stable (>80%) over 3 reuse cycles .
  • Ethanol/Water Mixtures : Suitable for acid-catalyzed reactions but may reduce yields due to poor solubility .
  • Solvent-Free Conditions : Microwave-assisted methods reduce reaction time but require precise temperature control .

What are the best practices for analyzing structure-activity relationships (SAR) in benzohydrazides?

Q. Advanced Research Focus

  • Pharmacophore Mapping : Identify critical motifs (e.g., quinoline core, hydrazone linker) using software like PharmaGist .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA contours to guide substituent optimization .
  • Meta-Analysis : Compare IC₅₀ values across derivatives (e.g., 3a: 18 μM vs. 3h: 77 μM) to prioritize lead compounds .

How can researchers address low solubility in benzohydrazide derivatives during formulation?

Q. Advanced Research Focus

  • Salt Formation : Convert free hydrazides to hydrochloride salts for improved aqueous solubility .
  • Nanoformulation : Encapsulate compounds in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
  • Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays to prevent precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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